molecular formula C7H3Cl2NO3 B1310661 2,3-Dichloro-6-nitrobenzaldehyde CAS No. 75618-41-6

2,3-Dichloro-6-nitrobenzaldehyde

Cat. No. B1310661
CAS RN: 75618-41-6
M. Wt: 220.01 g/mol
InChI Key: WIYQPLPGNFOLGH-UHFFFAOYSA-N
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Description

2,3-Dichloro-6-nitrobenzaldehyde is a chemical compound that is not directly discussed in the provided papers. However, the papers do provide insights into the behavior of similar nitrobenzaldehyde compounds and their interactions. The first paper discusses the nitration of benzaldehyde and the formation of isomers such as 2-nitrobenzaldehyde and 3-nitrobenzaldehyde, which are key intermediates in the synthesis of various chemical products . The second paper examines the molecular interactions in 2-hydroxy-3-iodo-5-nitrobenzaldehyde, which shares a similar nitrobenzaldehyde core with the compound of interest .

Synthesis Analysis

The synthesis of nitrobenzaldehyde derivatives, like 2,3-Dichloro-6-nitrobenzaldehyde, can be achieved through the nitration of benzaldehyde using mixed acid. The study in the first paper provides a kinetic model that describes the formation of ortho and meta nitrobenzaldehyde isomers, which suggests that the synthesis of specific isomers can be influenced by the composition of the mixed acid used . Although the exact synthesis of 2,3-Dichloro-6-nitrobenzaldehyde is not detailed, the principles outlined could be applied to its synthesis by considering the effects of substituents on the aromatic ring.

Molecular Structure Analysis

The molecular structure of nitrobenzaldehyde derivatives is characterized by the presence of nitro and aldehyde functional groups attached to a benzene ring. The second paper provides an example of how substituents on the benzene ring can influence molecular interactions, such as hydrogen bonding, iodo-nitro interactions, and pi-pi stacking . These interactions are crucial for understanding the three-dimensional aggregation of molecules and could be relevant to the molecular structure analysis of 2,3-Dichloro-6-nitrobenzaldehyde.

Chemical Reactions Analysis

The reactivity of nitrobenzaldehyde compounds is influenced by the presence of electron-withdrawing or electron-donating groups on the aromatic ring. The first paper's kinetic modeling suggests that the nitration reaction's selectivity can be affected by the mixed acid composition, which could also be applicable to the chemical reactions involving 2,3-Dichloro-6-nitrobenzaldehyde . The presence of chloro substituents would likely affect the reactivity and selectivity of further chemical transformations.

Physical and Chemical Properties Analysis

While the provided papers do not directly discuss the physical and chemical properties of 2,3-Dichloro-6-nitrobenzaldehyde, they do offer insights into the properties of related compounds. For instance, the presence of strong electron-withdrawing groups such as nitro and chloro groups would affect the compound's melting point, solubility, and stability . Additionally, the type and strength of intermolecular interactions, as seen in the second paper, can influence the compound's crystal structure and its behavior in the solid state .

Scientific Research Applications

Photolysis and Actinometry

2-Nitrobenzaldehyde (2NB) is recognized for its use in photolysis, acting as a sensitive actinometer. Galbavy et al. (2010) highlighted 2NB's utility in both solution and ice photochemistry, underscoring its temperature-independent quantum yield and wavelength-independent photochemical properties. This makes 2NB a robust tool in photochemical experiments (Galbavy, Ram, & Anastasio, 2010).

Chemical Synthesis

2-Nitrobenzaldehyde serves as a precursor in the synthesis of various pharmaceuticals, such as 1,4-dihydropyridine derivatives. Perozo-Rondón et al. (2006) described its application in catalysis, highlighting its role in the solvent-free condensation of benzaldehyde and its derivatives (Perozo-Rondón et al., 2006).

Molecular Structure Studies

2-Nitrobenzaldehyde has been the subject of extensive molecular structure studies. Sainz-Díaz (2002) conducted quantum mechanical calculations to understand its molecular structure, revealing significant insights into its intramolecular interactions (Sainz-Díaz, 2002).

Green Chemistry Applications

In the realm of green chemistry, 2-Nitrobenzaldehyde plays a pivotal role. Yuanbin (2004) explored its synthesis using environmentally friendly methods, emphasizing the reduction of environmental pollution and energy consumption (Yuanbin, 2004).

Photooxidation and Photodegradation Studies

Hajimohammadi et al. (2018) demonstrated the effectiveness of 2-Nitrobenzaldehyde in suppressing singlet oxygen generation, highlighting its potential as aprotective agent against photooxidation and photodegradation. This study suggests its possible application in preserving materials from light-induced damage, providing insights into its antioxidative properties (Hajimohammadi, Sereshk, Schwarzinger, & Knör, 2018).

Safety And Hazards

2,3-Dichloro-6-nitrobenzaldehyde is classified as harmful if swallowed and toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding release to the environment and using personal protective equipment .

properties

IUPAC Name

2,3-dichloro-6-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2NO3/c8-5-1-2-6(10(12)13)4(3-11)7(5)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIYQPLPGNFOLGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])C=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90459088
Record name 2,3-dichloro-6-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90459088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dichloro-6-nitrobenzaldehyde

CAS RN

75618-41-6
Record name 2,3-Dichloro-6-nitrobenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75618-41-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-dichloro-6-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90459088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-Dichloro-6-nitrobenzaldehyde
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3A6FKF5ADP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To 2,3-dichlorobenzaldehyde (20 g, 114 mmol) in concentrated sulfuric acid (100 mL) was added cautiously fuming nitric acid (5.4 mL, 8.16 g, 130 mmol). The resulting solution was stirred for 1 hour, then poured onto an ice/water slurry and the precipitate collected by filtration. This was dissolved in diethyl ether (400 mL), and the solution washed with water and saturated sodium carbonate, then dried (MgSO4) and concentrated. The residue was re-dissolved in the minimum amount of hot diethyl ether, then poured quickly into vigorously stirred petrol (1 L). After stirring for a further 10 minutes, the precipitate was collected by suction filtration and dried under vacuum to yield 2,3-dichloro-6-nitrobenzaldehyde, 9.98 g (40%), essentially free of isomers.
Quantity
20 g
Type
reactant
Reaction Step One
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5.4 mL
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reactant
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100 mL
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solvent
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ice water
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

A solution of 40 g of 2,3-dichlorobenzaldehyde (compound IX) in 160 mL of concentrated sulfuric acid (95-98% w/w) is heated to 40° C. and stirred to form a solution, then cooled to 20-25° C. Concentrated nitric acid (69-71% w/w; 24.7 g) is added to this solution over 20 minutes (an ice bath is used to maintain a reaction temperature of 20-30° C.). The reaction mixture is stirred at room temperature for 1 hour, and then added in portions to 600 mL of water. The resulting suspension is stirred for 2 hours and filtered. The filter cake is washed (3×50 mL of water). The filter cake is agitated with 200 mL of water for 2 hours and filtered. The filter cake is washed (3×50 mL of water) and dried in vacuo to give a mixture of the compound X and the isomer, 2,3-dichloro-5-nitrobenzaldehyde.
Quantity
40 g
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
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160 mL
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solvent
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24.7 g
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reactant
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compound X
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reactant
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0 (± 1) mol
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600 mL
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Synthesis routes and methods III

Procedure details

Potassium nitrate (578 mg, 5.71 mmol) was dissolved in concentrated sulfuric acid (4.5 mL) and added dropwise to a stirred solution of 2,3-dichlorobenzaldehyde (1.0 g, 5.71 mmol) at room temperature. The mixture was left without stirring for 10 days at room temperature. Material that had crystallized out of the reaction mixture was collected by filtration to afford 2,3-dichloro-6-nitrobenzaldehyde (196MBT36, 433 mg, 34%) as yellow needles. Regioselectivity was confirmed by the Bayer-Drewson indigo synthesis.
Quantity
578 mg
Type
reactant
Reaction Step One
Quantity
4.5 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

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Synthesis routes and methods V

Procedure details

Concentrated sulphuric acid (450 Kg) was added to 2,3-dichlorobenzaldehyde (59 Kg) and the mixture was heated to 40-44° C. for 2 hours, with stirring, to dissolve all the solids then cooled to 20-25° C. over a period of 95 minutes. Nitric acid (70% w/w, 34.5 Kg) was added to the solution, maintaining the temperature between 16 and 28° C., over a period of 110 minutes. The reaction mixture was stirred for 130 minutes, at between 21-25° C., and then quenched by controlled addition over 225 minutes into 1080 Kg of water (pre-cooled to 0-5° C.), maintaining the temperature between 2-20° C., including a vessel rinse of concentrated sulphuric acid (9.2 Kg). The resulting suspension was stirred for 180 minutes at between 10-14° C. then isolated by filtration and washed with pre-cooled (0-15° C.) water (2×297 Kg). The isolated crude solid (151.3 Kg crude, 51.6 kg active weight) was dissolved in methyl tert-butyl ether (590 L) and washed with water (165 L), 10% w/w sodium carbonate solution (165 L) and then water (1654 Solvent was removed by reduced pressure distillation at 17-20° C. until a volume of 160 L was reached, whereupon heptane (1140 L) was added. The resulting slurry was heated to 60° C. over 54 minutes and stirred at between 60-65° C. for 110 minutes, then cooled to 15-20° C. over 11.5 hours. Material was isolated by filtration and washed with heptane 90 L) then dried in vacuo at 40-45° C. to give 2,3-dichloro-6-nitrobenzaldehyde (21.3 Kg) with 96.3% purity (HPLC) in 29% yield.
Quantity
450 kg
Type
reactant
Reaction Step One
Quantity
59 kg
Type
reactant
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Quantity
34.5 kg
Type
reactant
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Quantity
590 L
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Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,3-Dichloro-6-nitrobenzaldehyde
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2,3-Dichloro-6-nitrobenzaldehyde
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Reactant of Route 5
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2,3-Dichloro-6-nitrobenzaldehyde
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2,3-Dichloro-6-nitrobenzaldehyde

Citations

For This Compound
2
Citations
PP Mohanta, AK Behera, HN Pati - Organic Process Research & …, 2022 - ACS Publications
A novel, practical, and efficient three-step process for the preparation of 4,5-dichloroindole 5, an important starting material for a wide range of fine chemicals and pharmaceuticals has …
Number of citations: 2 pubs.acs.org
P Raju, G Gobi Rajeshwaran… - European Journal of …, 2015 - Wiley Online Library
A facile preparation of trans‐epoxides was achieved by a (EtO) 3 P–ZnBr 2 ‐mediated deoxygenation reaction of the corresponding 2‐nitrobenzaldehydes. The sterically hindered …

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